![molecular formula C21H20N2OS B13363184 N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a methylthio group and a phenyl(p-tolyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.
Attachment of the Phenyl(p-tolyl)methyl Group: This step involves the reaction of the nicotinamide derivative with a phenyl(p-tolyl)methyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, are often employed to increase yield and efficiency.
化学反应分析
Types of Reactions
2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
Nicotinamide: The parent compound, which lacks the methylthio and phenyl(p-tolyl)methyl groups.
2-(Methylthio)nicotinamide: Similar structure but without the phenyl(p-tolyl)methyl group.
N-(Phenyl(p-tolyl)methyl)nicotinamide: Lacks the methylthio group.
Uniqueness
2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide is unique due to the presence of both the methylthio and phenyl(p-tolyl)methyl groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C21H20N2OS |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)-phenylmethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N2OS/c1-15-10-12-17(13-11-15)19(16-7-4-3-5-8-16)23-20(24)18-9-6-14-22-21(18)25-2/h3-14,19H,1-2H3,(H,23,24) |
InChI 键 |
HMPVCHWEAQLNQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


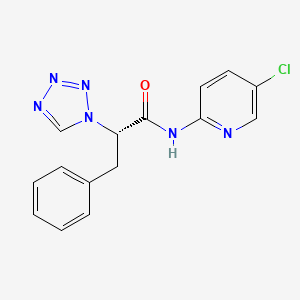
![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
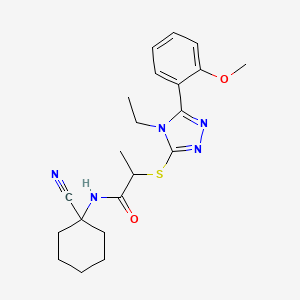
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363124.png)

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)
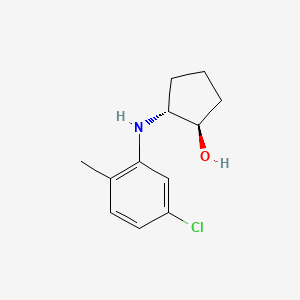
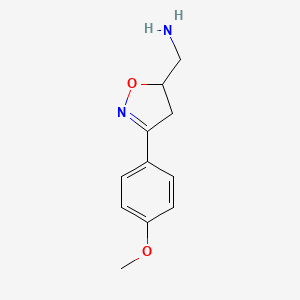
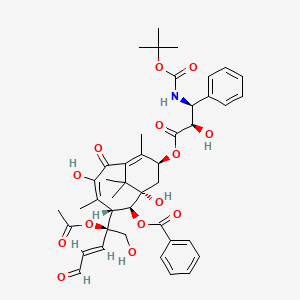
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
